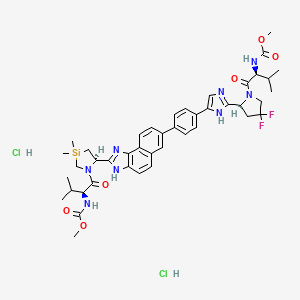
MLAF50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MLAF50 is an inhibitor of the REV1 UBM2-Ubiquitin interaction.
Wissenschaftliche Forschungsanwendungen
1. Improving Information Practice through Scientific Evidence
- Context: Emphasizes the importance of scientific evidence in enhancing library and information sciences. It highlights the role of research in creating a knowledge base that differentiates health sciences librarians from other information service providers (Bradley & Marshall, 1995).
2. Machine Learning for Healthcare
- Application: Utilizes Machine Learning Algorithms (MLA) to improve medical diagnosis, specifically in predicting diabetes. Demonstrates the effectiveness of various MLAs in disease prediction (Bhat et al., 2022).
3. Data Sharing in Scientific Research
- Challenge: Explores the practices and perceptions of data sharing among scientists, highlighting barriers and enablers. This study is crucial for understanding data management in research (Tenopir et al., 2011).
4. Multimodal Learning Analytics in Laboratory-Based Learning
- Innovation: Investigates the potential of multimodal learning analytics (MLA) in enhancing laboratory-based learning experiences (Pfeiffer et al., 2020).
5. Semantic Web Dashboard for Drug Development
- Bioinformatics: Discusses BioDash, a Semantic Web application, to aggregate heterogeneous facts and statements for drug development (Neumann & Quan, 2005).
6. Integrating Research into Practice
- Policy: Focuses on the integration of research evidence into health information practices, highlighting the Medical Library Association's efforts in this regard (Eldredge, 2017).
7. Mastery Learning Approach in Education
- Educational Research: Investigates the impact of the mastery learning approach (MLA) on student motivation in learning physics (Changeiywo et al., 2011).
8. Mobile Learning Application in Accounting Education
- Technology in Education: Examines the perception of students and lecturers on the Mobile Learning Application (MLA) as a support tool in accounting education (Sari et al., 2021).
9. Importance of Scientific Communication and Research
- Communication in Science: Addresses the essential role of scientific communication and the influence of research metrics in evaluating scientific impact (Press, 2013).
10. Reproducibility in Research
- Research Methodology: Highlights the need for tools to ensure reproducibility in research involving computation (Mesirov, 2010).
Eigenschaften
CAS-Nummer |
1417653-96-3 |
|---|---|
Produktname |
MLAF50 |
Molekularformel |
C15H12I2O4 |
Molekulargewicht |
510.07 |
IUPAC-Name |
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20) |
InChI-Schlüssel |
RDLUIMMKEZXFEA-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=CC=C(I)C(OC2=CC=C(O)C=C2)=C1I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MLAF-50; MLAF 50; MLAF50 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)


![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)


![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)


